An In-Depth Technical Guide to Medinoterb: Chemical Structure, Properties, and Toxicological Profile
An In-Depth Technical Guide to Medinoterb: Chemical Structure, Properties, and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Medinoterb, a dinitrophenol herbicide, has been utilized for the pre-emergent control of various weeds. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, and herbicidal mode of action. It delves into the inferred synthesis of the compound, analytical methodologies for its detection, its environmental fate, and ecotoxicological impact on non-target organisms. The guide also touches upon its commercial applications and the mechanisms of weed resistance to this class of herbicides.
Chemical Identity and Physicochemical Properties
Medinoterb, with the IUPAC name 6-tert-butyl-3-methyl-2,4-dinitrophenol, is a solid crystalline substance.[1][2] Its chemical structure is characterized by a phenol ring substituted with a tert-butyl group, a methyl group, and two nitro groups.
Table 1: Chemical and Physical Properties of Medinoterb and Medinoterb Acetate
| Property | Medinoterb | Medinoterb Acetate |
| IUPAC Name | 6-tert-butyl-3-methyl-2,4-dinitrophenol | 6-tert-butyl-3-methyl-2,4-dinitrophenyl acetate |
| CAS Number | 3996-59-6 | 2487-01-6 |
| Molecular Formula | C₁₁H₁₄N₂O₅[3] | C₁₃H₁₆N₂O₆ |
| Molecular Weight | 254.24 g/mol [3] | 296.28 g/mol |
| Physical State | Inferred to be a crystalline solid | Yellow crystalline solid[2] |
| Melting Point | Not available | 86-87 °C |
| Boiling Point | Not available | Not available |
| Water Solubility | Limited data, but dinitrophenols are generally slightly soluble | Limited data, but dinitrophenols are generally slightly soluble |
| LogP (Octanol-Water Partition Coefficient) | Not available | Not available |
graph G { layout=neato; node [shape=plaintext]; Medinoterb [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=19898&t=l", labelloc=b, label="Medinoterb Structure"]; } Caption: Chemical structure of Medinoterb.
Synthesis of Medinoterb
The acetate derivative, medinoterb acetate, is synthesized through the acetylation of the phenolic hydroxyl group of medinoterb.[2] This is commonly achieved using acetic anhydride or acetyl chloride under mild catalytic conditions to prevent the decomposition of the sensitive dinitrophenol core.[2]
Caption: Inferred synthesis pathway of Medinoterb and Medinoterb Acetate.
Herbicidal Mode of Action: Uncoupling of Oxidative Phosphorylation
Medinoterb is classified as a dinitrophenol herbicide and its mode of action is the uncoupling of oxidative phosphorylation.[1] This process disrupts the production of adenosine triphosphate (ATP), the primary energy currency of the cell.
In normal cellular respiration, a proton gradient is established across the inner mitochondrial membrane. The energy stored in this gradient is used by the enzyme ATP synthase to produce ATP. Medinoterb, being a lipophilic weak acid, can diffuse across the mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated. It then diffuses back into the proton-poor mitochondrial matrix and releases its proton, effectively shuttling protons back into the matrix and dissipating the crucial proton gradient. This uncoupling of the electron transport chain from ATP synthesis means that the energy generated from the breakdown of nutrients is lost as heat instead of being converted into ATP. This leads to a rapid depletion of cellular energy, ultimately causing cell death and the demise of the plant.[4][5]
Caption: Medinoterb disrupts the proton gradient in mitochondria, uncoupling ATP synthesis.
Analytical Methodologies
The detection and quantification of dinitrophenol herbicides like medinoterb in environmental and biological samples typically require sophisticated analytical techniques due to their low concentrations and the complexity of the matrices.
4.1. Sample Preparation
Effective sample preparation is crucial to remove interfering substances and concentrate the analyte. Common techniques include:
-
Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analyte from a liquid sample, which is then eluted with a suitable solvent.
4.2. Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating and quantifying organic compounds. For dinitrophenols, reverse-phase HPLC with a C18 column is often employed.
-
Gas Chromatography (GC): GC can also be used for the analysis of dinitrophenols, often requiring a derivatization step to increase the volatility of the analytes.
4.3. Detection
-
Mass Spectrometry (MS): Coupling HPLC or GC with mass spectrometry (LC-MS/MS or GC-MS) provides high sensitivity and selectivity, allowing for the unambiguous identification and quantification of medinoterb and its metabolites.[6][7]
-
Ultraviolet (UV) Detection: HPLC with UV detection can be a more accessible method, though it may be less sensitive and selective than mass spectrometry.
Experimental Protocol: Generic HPLC-MS/MS Method for Dinitrophenol Herbicide Analysis
-
Sample Extraction:
-
For water samples, acidify to pH < 3 and perform solid-phase extraction using a C18 cartridge.
-
For soil samples, perform a solvent extraction with a mixture of acetone and water, followed by cleanup using SPE.
-
-
Chromatographic Separation:
-
Inject the extracted and concentrated sample into an HPLC system equipped with a C18 column.
-
Use a gradient elution with a mobile phase consisting of acidified water and acetonitrile.
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Monitor for the specific parent and daughter ion transitions of medinoterb.
-
-
Quantification:
-
Quantify the concentration of medinoterb by comparing the peak area to a calibration curve prepared with certified reference standards.
-
Caption: General analytical workflow for the determination of Medinoterb.
Environmental Fate and Ecotoxicology
The environmental fate and ecotoxicological profile of a herbicide are critical for assessing its potential impact on non-target organisms and ecosystems. Data specific to medinoterb is limited, so information is often extrapolated from studies on similar dinitrophenol compounds.
5.1. Environmental Fate
-
Soil: Dinitrophenol herbicides are known to be susceptible to microbial degradation in soil.[8] The rate of degradation is influenced by factors such as soil type, organic matter content, pH, temperature, and microbial activity. Sorption to soil particles, particularly clay and organic matter, can reduce their mobility and bioavailability.[9][10][11][12][13][14]
-
Water: In aquatic environments, dinitrophenols can undergo photolysis (degradation by sunlight).[15] Their persistence is also affected by microbial degradation. Due to their moderate water solubility, there is a potential for leaching into groundwater, although sorption to soil can mitigate this.
-
Abiotic Degradation: Processes like hydrolysis (reaction with water) can contribute to the breakdown of dinitrophenol herbicides, although the rates can be slow depending on the pH and temperature.
5.2. Ecotoxicology
The toxicity of dinitrophenol herbicides to non-target organisms is a significant concern.
-
Aquatic Organisms: Dinitrophenols are generally toxic to aquatic life.[16][17]
-
Fish: Acute toxicity to fish, often expressed as the 96-hour LC50 (the concentration that is lethal to 50% of the test organisms), varies depending on the species and the specific dinitrophenol compound.
-
Invertebrates: Aquatic invertebrates, such as Daphnia magna, are also sensitive to dinitrophenol herbicides. The 48-hour EC50 (the concentration that causes an effect in 50% of the population, such as immobilization) is a common measure of toxicity.
-
Algae: These herbicides can inhibit the growth of algae, which form the base of many aquatic food webs. The 72-hour EC50 for growth inhibition is a standard endpoint.
-
-
Terrestrial Organisms:
-
Bees: The toxicity of herbicides to bees is a major environmental concern. Both acute contact and oral toxicity (LD50, the lethal dose for 50% of the population) should be considered.[18][19][20][21]
-
Earthworms: Earthworms are important indicators of soil health. The 14-day LC50 is a common measure of the toxicity of soil contaminants to earthworms.[22][23][24][25][26]
-
Table 2: General Ecotoxicological Data for Dinitrophenol Herbicides (as a class)
| Organism | Endpoint | Toxicity Range |
| Fish (e.g., Leuciscus idus) | 96-hour LC50 | Moderate to High |
| Daphnia (Daphnia magna) | 48-hour EC50 | Moderate to High |
| Algae (e.g., Scenedesmus subspicatus) | 72-hour EC50 | Moderate to High |
| Honeybees (Apis mellifera) | Acute Contact/Oral LD50 | Data lacking for Medinoterb |
| Earthworms (Eisenia fetida) | 14-day LC50 | Data lacking for Medinoterb |
Commercial Applications and Weed Resistance
6.1. Formulations and Applications
Medinoterb was historically formulated as a wettable powder.[1][2] It was used as a pre-emergence herbicide, meaning it was applied to the soil before the crop and weeds emerged. Its primary use was in crops such as cereals and sugar beets to control a variety of weeds.[1]
6.2. Weed Resistance
The development of herbicide resistance in weed populations is a significant challenge in agriculture. Resistance to herbicides that uncouple oxidative phosphorylation is less common than resistance to other modes of action, but it can occur. The primary mechanisms of resistance are:
-
Target-Site Resistance: This involves a mutation in the target protein that reduces the binding affinity of the herbicide. However, as uncouplers do not have a specific protein binding site in the same way as many other herbicides, this mechanism is less likely.
-
Non-Target-Site Resistance (NTSR): This is a more common mechanism for resistance to many herbicides and can involve several processes:
-
Enhanced Metabolism: The resistant weed may have an increased ability to metabolize and detoxify the herbicide before it can reach its site of action.[27][28]
-
Reduced Absorption and Translocation: The resistant plant may absorb less of the herbicide or be less efficient at translocating it to the target site.[28]
-
Sequestration: The herbicide may be sequestered in parts of the plant where it cannot cause harm.
-
Conclusion
Medinoterb is a dinitrophenol herbicide that acts by uncoupling oxidative phosphorylation, leading to a rapid depletion of cellular energy. While its synthesis and general mode of action are understood, there is a significant lack of publicly available data on its specific analytical methods, environmental fate, and ecotoxicological profile. For a comprehensive understanding of its environmental and health implications, further research is needed to fill these knowledge gaps. The potential for weed resistance, although less common for this class of herbicides, should also be considered in any long-term weed management strategy.
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